N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a thioacetamide moiety linked to a 4-fluorobenzyl chain. Such structural attributes are common in Toll-like receptor 4 (TLR4) ligands and kinase inhibitors, as seen in related studies .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-34-19-12-10-18(11-13-19)31-25(33)24-23(20-4-2-3-5-21(20)29-24)30-26(31)35-15-22(32)28-14-16-6-8-17(27)9-7-16/h2-13,29H,14-15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBKKGVYOXIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by its molecular formula . Its structural components include a pyrimidine derivative with a thioacetamide linkage and a fluorobenzyl moiety, which are critical for its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, related pyrimidine derivatives have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, indicating their potential as therapeutic agents against inflammation .
Key Findings:
- Inhibition of COX Enzymes : Compounds structurally related to the target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM. This suggests that modifications in the structure can enhance anti-inflammatory activity through selective inhibition of these enzymes .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
Enzyme Inhibition
In addition to anti-inflammatory effects, the compound's ability to inhibit specific enzymes is noteworthy. For example, studies on related fluorobenzyl derivatives indicate that they can act as competitive inhibitors for tyrosinase, an enzyme crucial in melanin production and implicated in various skin disorders . The kinetic studies revealed low micromolar IC50 values for these derivatives.
Enzyme Inhibition Data:
| Compound | Enzyme Type | IC50 (μM) |
|---|---|---|
| 5c | Tyrosinase | 40.43 |
| Other Analogues | Tyrosinase | Varies (Low Micromolar Range) |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications such as the introduction of electron-donating groups or variations in the aromatic rings can significantly influence the compound's efficacy.
- Electron-Donating Groups : The presence of groups like methoxy enhances solubility and interaction with target enzymes.
- Aromatic Variations : Substituents on the phenyl rings can modulate binding affinity and selectivity against COX enzymes.
Case Studies
Several studies have evaluated compounds with similar structures in vivo and in vitro:
- In Vivo Models : A study demonstrated that certain pyrimidine derivatives effectively reduced inflammation in carrageenan-induced paw edema models, showcasing their therapeutic potential .
- In Vitro Assays : Another investigation revealed that specific derivatives significantly inhibited iNOS and COX-2 expression in RAW264.7 macrophages, further supporting their role as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution
A closely related analog, N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (), differs only in the methoxy group position (3- vs. 4-methoxyphenyl). The 4-methoxy isomer in the target compound may exhibit stronger π-π stacking interactions due to para-substitution, whereas the 3-methoxy analog could introduce steric hindrance or altered electronic effects .
Table 1: Substituent Position Impact
| Property | Target Compound (4-Methoxy) | Analog (3-Methoxy) |
|---|---|---|
| Electronic Effects | Enhanced electron donation | Moderate donation |
| Steric Considerations | Minimal hindrance | Potential hindrance |
| Synthetic Accessibility | Comparable | Comparable |
Variations in N-Substituents
and describe pyrimido[5,4-b]indole derivatives with diverse N-substituents:
- N-Isopentyl (Compound 27): Increased hydrophobicity.
- N-Cyclohexyl (Compound 32): Improved metabolic stability due to bulky cyclohexyl group.
- N-(Tetrahydrofuran-2-ylmethyl) (Compound 33): Enhanced solubility via oxygen-containing heterocycle .
The target compound’s 4-fluorobenzyl group balances lipophilicity and bioavailability, avoiding excessive hydrophobicity seen in analogs like N-(3,3-dimethylbutyl) (Compound 28) .
Table 2: N-Substituent Effects
| Substituent | Lipophilicity (LogP)* | Bioavailability |
|---|---|---|
| 4-Fluorobenzyl (Target) | Moderate (~3.2) | High |
| N-Cyclohexyl (32) | High (~4.1) | Moderate |
| N-Isopentyl (27) | High (~4.3) | Low |
*Estimated using fragment-based methods.
Aromatic Ring Modifications
highlights 2-((3-Methyl-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl)Thio)-N-(4-(Trifluoromethoxy)Phenyl)Acetamide , which replaces the 4-methoxyphenyl with a 4-trifluoromethoxyphenyl group. The trifluoromethoxy group’s strong electron-withdrawing nature may reduce metabolic oxidation but increase binding affinity to hydrophobic pockets .
Table 3: Aromatic Group Comparison
| Group | Electronic Effect | Metabolic Stability |
|---|---|---|
| 4-Methoxyphenyl (Target) | Electron-donating | Moderate |
| 4-Trifluoromethoxyphenyl (7) | Electron-withdrawing | High (due to C-F bonds) |
Core Structure Modifications
describes a thiazolidinone-indole hybrid, 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide, which replaces the pyrimidoindole core with a thiazolidinone-indole system.
Key Research Findings
- TLR4 Selectivity : Pyrimido[5,4-b]indoles with 4-methoxyphenyl groups (e.g., target compound) show higher TLR4 binding than 3-methoxy analogs, as para-substitution optimizes steric and electronic complementarity .
- Metabolic Stability : Fluorinated benzyl groups (as in the target compound) resist cytochrome P450 oxidation better than alkyl chains (e.g., isopentyl) .
- Synthetic Complexity: Microwave-assisted synthesis () improves yields for cyclohexyl-substituted analogs, but the target compound’s synthesis remains unoptimized in literature .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step pathways, typically starting with condensation of substituted pyrimidoindole precursors with thioacetamide derivatives. Key steps include:
- Nucleophilic substitution for thioether bond formation (e.g., using NaH or K₂CO₃ in DMF at 60–80°C) .
- Cyclization reactions under reflux conditions (e.g., in ethanol or THF with catalytic acetic acid) . Yield optimization requires precise control of temperature (±5°C), solvent polarity (DMF > THF for polar intermediates), and stoichiometric ratios (1:1.2 for thiol:halide) . Microwave-assisted synthesis may reduce reaction time by 40–60% compared to conventional heating .
Q. Which analytical techniques are critical for structural validation?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for indole/pyrimidine) and acetamide carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolves dihedral angles between the pyrimidoindole core and substituents (e.g., 4-fluorobenzyl torsion angle = 15–25°) .
- HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .
Q. How is preliminary biological activity screened?
Standard assays include:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC₅₀ = 2–10 µM in HeLa and MCF-7) .
- Antimicrobial testing : Broth microdilution (MIC = 8–32 µg/mL for Gram-positive bacteria) .
- Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases (e.g., 70% inhibition at 10 µM) .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) across analogs?
Discrepancies arise from substituent positioning (e.g., 4-methoxyphenyl vs. 3-chlorophenyl):
| Substituent | Activity Trend (IC₅₀, µM) | Source |
|---|---|---|
| 4-OCH₃ | HeLa: 3.2 ± 0.5 | |
| 3-Cl | HeLa: 12.7 ± 1.1 | |
| Methoxy groups enhance solubility and π-stacking, while electron-withdrawing groups (Cl) reduce cellular uptake . Cross-validation via molecular docking (e.g., Glide SP scoring) clarifies target binding modes . |
Q. How can computational methods predict metabolic stability?
- ADMET prediction : SwissADME identifies high permeability (LogP = 3.1) but moderate CYP3A4 inhibition risk .
- Metabolite identification : LC-MS/MS detects primary oxidation at the indole C5 position .
- MD simulations : 100-ns trajectories reveal stable binding to ATP-binding pockets (RMSD <2 Å) .
Q. What experimental designs mitigate batch-to-batch variability in bioassays?
- Standardized protocols : Pre-equilibrate cells for 24h before dosing .
- Internal controls : Use staurosporine (apoptosis) and DMSO (solvent) in triplicate .
- HPLC purity thresholds : ≥95% purity (by area normalization) to exclude synthetic byproducts .
Methodological Challenges
Q. How to address low reproducibility in kinase inhibition assays?
Common pitfalls include:
- ATP concentration drift : Use fresh ATP stocks (validate via UV-Vis at 259 nm) .
- Non-specific binding : Add 0.01% BSA to assay buffers .
- Fluorescence interference : Quench compounds via pre-incubation with 1 mM DTT .
Q. What techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of targets (ΔTm ≥2°C) .
- Photoaffinity labeling : Azide-tagged probes coupled with click chemistry .
- RNAi knockdown : Correlate target protein reduction (e.g., 50% siRNA) with activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
